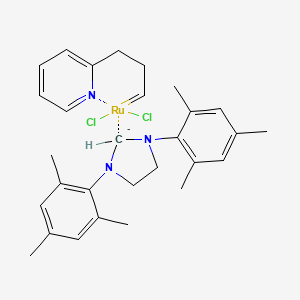
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is a complex organometallic compound. It is known for its catalytic properties, particularly in olefin metathesis reactions. This compound combines the stability of the imidazolidin-2-ide ligand with the reactivity of the ruthenium center, making it a valuable catalyst in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium typically involves the following steps:
Preparation of the Imidazolidin-2-ide Ligand: The imidazolidin-2-ide ligand is synthesized by reacting 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine under acidic conditions.
Formation of the Ruthenium Complex: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation.
Introduction of the Pyridin-2-ylpropylidene Ligand: The final step involves the addition of the pyridin-2-ylpropylidene ligand to the ruthenium complex. This is typically achieved by reacting the intermediate complex with pyridine and an alkyl halide under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium undergoes various types of reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter its catalytic properties.
Reduction: The compound can be reduced to form lower oxidation state species, which are often more reactive.
Substitution: Ligand exchange reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, amines, or other nitrogen-containing ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state ruthenium complexes, while reduction can produce lower oxidation state species.
Applications De Recherche Scientifique
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium has a wide range of scientific research applications:
Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Biology: The compound has been studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing into its potential use in cancer treatment, as ruthenium complexes have shown promise as anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium involves the coordination of the ruthenium center with the ligands, which stabilizes the complex and enhances its reactivity. The ruthenium center acts as a Lewis acid, facilitating the activation of substrates and promoting various catalytic transformations. The imidazolidin-2-ide ligand provides steric and electronic stabilization, while the pyridin-2-ylpropylidene ligand enhances the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound is similar in structure but lacks the ruthenium center, making it less reactive in catalytic applications.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Another similar compound, which has different substituents on the imidazolium ring, affecting its steric and electronic properties.
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium is unique due to its combination of ligands and the ruthenium center, which provides a balance of stability and reactivity. This makes it particularly effective as a catalyst in olefin metathesis and other chemical transformations.
Propriétés
Formule moléculaire |
C29H36Cl2N3Ru- |
|---|---|
Poids moléculaire |
598.6 g/mol |
Nom IUPAC |
1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;dichloro(3-pyridin-2-ylpropylidene)ruthenium |
InChI |
InChI=1S/C21H27N2.C8H9N.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-5-8-6-3-4-7-9-8;;;/h9-13H,7-8H2,1-6H3;1,3-4,6-7H,2,5H2;2*1H;/q-1;;;;+2/p-2 |
Clé InChI |
FKUAYBFLEGYNGX-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1=CC=NC(=C1)CCC=[Ru](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


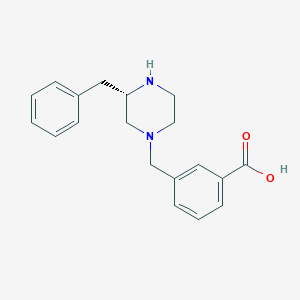
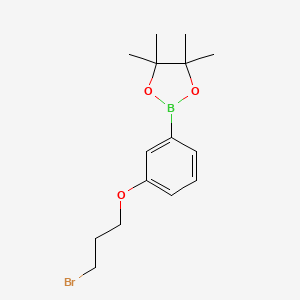
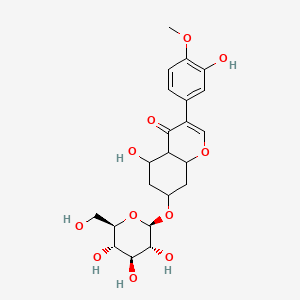

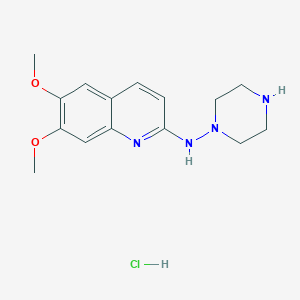
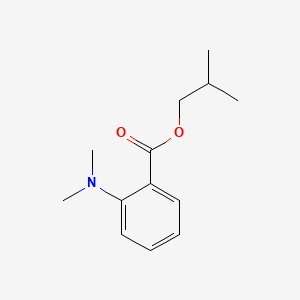

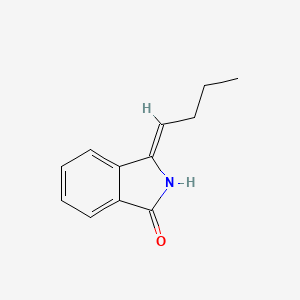

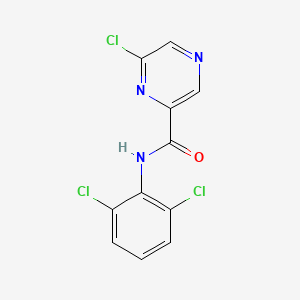

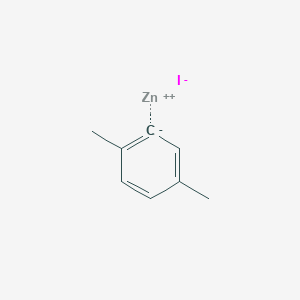
![(2R)-N,5-bis(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B12338845.png)
![zinc;(1Z,11Z,20Z,28Z)-6,15,24,33-tetratert-butyl-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12338850.png)
